Structure Elucidation of Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate
Structure Elucidation of Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Introduction
The bicyclo[3.1.0]hexane framework, characterized by a fused cyclopropane and cyclopentane ring, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its rigid, three-dimensional structure provides a unique conformational constraint that is valuable for designing potent and selective ligands for various biological targets, including adenosine and P2 receptors.[3] Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate (Molecular Formula: C₉H₁₄O₃, Molecular Weight: 170.21 g/mol ) is a representative of this class of molecules.[4][5]
Foundational Analysis: Molecular Formula and Functional Groups
The initial steps in any structure elucidation workflow are to confirm the molecular weight and identify the primary functional groups present. This provides the fundamental building blocks upon which the detailed connectivity and stereochemistry will be assembled.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule. Using a soft ionization technique like Electrospray Ionization (ESI), we can observe the intact molecule as a charged species with minimal fragmentation, directly confirming its molecular weight.
Experimental Protocol: ESI-HRMS
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Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
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Acquire the spectrum in positive ion mode.
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Analyze the resulting spectrum for the protonated molecule [M+H]⁺ and other common adducts like the sodium adduct [M+Na]⁺.
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Compare the measured exact mass to the theoretical mass calculated for the proposed formula C₉H₁₄O₃.
Data Interpretation: The primary objective is to find an ion that corresponds to the expected molecular formula. Fragmentation can also provide initial structural clues. For instance, the loss of water is a characteristic fragmentation pattern for alcohols.[7]
| Predicted Ion | Formula | Calculated m/z | Interpretation |
| [M+H]⁺ | [C₉H₁₅O₃]⁺ | 171.1016 | Protonated molecular ion, confirming the molecular weight.[5] |
| [M+Na]⁺ | [C₉H₁₄O₃Na]⁺ | 193.0835 | Sodium adduct of the molecular ion.[5] |
| [M+H-H₂O]⁺ | [C₉H₁₃O₂]⁺ | 153.0910 | Loss of water from the hydroxyl group, characteristic of an alcohol.[5] |
A match between the observed exact mass and the calculated mass for C₉H₁₄O₃ within a narrow tolerance (e.g., < 5 ppm) provides high confidence in the molecular formula.
Fourier-Transform Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: ATR-FTIR
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Place a small amount of the neat sample (if liquid) or solid sample onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
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Apply pressure to ensure good contact.
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Record the spectrum, typically over a range of 4000-400 cm⁻¹.
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Identify the key absorption bands corresponding to the expected functional groups.
Data Interpretation: The presence of a hydroxyl group and an ester carbonyl group are the most critical features to confirm.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| 3500 - 3200 (Broad) | O-H Stretch | Alcohol | Confirms the presence of the hydroxyl group.[8][9] |
| 3010 - 2850 | C-H Stretch | Aliphatic (sp³) | Indicates the saturated bicyclic core and ethyl group. |
| 1735 - 1715 (Strong, Sharp) | C=O Stretch | Saturated Ester | Confirms the presence of the ethyl ester functional group.[10][11] |
| 1300 - 1000 | C-O Stretch | Alcohol & Ester | Corroborates the presence of the hydroxyl and ester groups. |
The combined MS and IR data confirm the molecular formula C₉H₁₄O₃ and the presence of hydroxyl and ethyl ester functional groups, setting the stage for detailed structural analysis by NMR.
Definitive Structure Determination: NMR Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled detail about the carbon skeleton, proton environments, connectivity, and three-dimensional arrangement of atoms.[12] A systematic workflow employing a combination of 1D and 2D NMR experiments is essential for an unambiguous assignment.
Unveiling Stereochemistry with NOESY
For a rigid bicyclic system, the Nuclear Overhauser Effect (NOE) is the definitive tool for determining relative stereochemistry. An NOE is observed between protons that are close to each other in space (< 5 Å), regardless of their bonding connectivity.
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Endo vs. Exo Ester : The orientation of the C6-ester group can be determined by observing NOEs. For an exo ester, the H6 proton would show an NOE to the H2 and H4 protons on the same face of the cyclopentane ring. An endo ester would result in different spatial proximities.
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Syn vs. Anti Hydroxyl : The stereochemistry at C3 is determined by the spatial relationship between the H3 proton and the adjacent bridgehead (H1, H5) and cyclopropane (H6) protons. For example, if the hydroxyl group is syn to the cyclopropane ring, the H3 proton would be anti and would likely show a strong NOE to the H2/H4 protons on the same face.
Integrated NMR Data Analysis
The table below presents a hypothetical but realistic set of NMR data, demonstrating how the combination of experiments leads to a full structural assignment.
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity (J in Hz) | Key COSY Correlations | Key HMBC Correlations |
| C=O | 172.5 | - | - | - | H6, H1, H5, H7 |
| OC H₂CH₃ (C7) | 60.8 | 4.12 | q (7.1) | H8 | C=O, C8 |
| OCH₂C H₃ (C8) | 14.2 | 1.25 | t (7.1) | H7 | C7 |
| C3 | 70.1 | 4.35 | m | H2, H4 | C2, C4, C5 |
| C1 | 35.2 | 2.15 | m | H6, H2, H5 | C=O, C2, C5, C6 |
| C5 | 34.8 | 2.05 | m | H6, H4, H1 | C=O, C1, C4, C6 |
| C2 | 32.5 | 1.90, 1.75 | m | H1, H3 | C1, C3, C4 |
| C4 | 31.8 | 1.85, 1.70 | m | H5, H3 | C3, C5, C2 |
| C6 | 25.6 | 1.60 | t (3.5) | H1, H5 | C=O, C1, C5 |
Conclusion
The unambiguous structure elucidation of ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate requires a synergistic and logical application of modern analytical techniques. The process begins with Mass Spectrometry to establish the correct molecular formula and continues with Infrared Spectroscopy to confirm the presence of key functional groups. However, the core of the elucidation lies in a comprehensive suite of NMR experiments . 1D ¹H and ¹³C NMR provide the initial atomic census, while 2D experiments like COSY, HSQC, and HMBC are methodically employed to piece together the molecular backbone and connect substituents. Finally, the determination of the molecule's precise three-dimensional structure and relative stereochemistry is achieved through NOESY , which maps the spatial relationships between protons. Only through this integrated and self-validating workflow can researchers and drug development professionals be fully confident in the assigned structure, ensuring a solid foundation for further scientific investigation.
References
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